molecular formula C9H10N2O4 B12665918 N-(2-Hydroxyethyl)-2-nitrobenzamide CAS No. 84946-14-5

N-(2-Hydroxyethyl)-2-nitrobenzamide

Cat. No.: B12665918
CAS No.: 84946-14-5
M. Wt: 210.19 g/mol
InChI Key: DDHRZXUHAFEJIO-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-nitrobenzamide is an organic compound characterized by the presence of a nitro group and a hydroxyethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-2-nitrobenzamide typically involves the nitration of benzamide followed by the introduction of a hydroxyethyl group. One common method involves the reaction of 2-nitrobenzoyl chloride with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as halides, in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: N-(2-Aminoethyl)-2-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(2-Carboxyethyl)-2-nitrobenzamide.

Scientific Research Applications

N-(2-Hydroxyethyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyethyl group can enhance solubility and facilitate transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxyethyl)-2-nitrobenzamide is unique due to the combination of the nitro and hydroxyethyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

84946-14-5

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-nitrobenzamide

InChI

InChI=1S/C9H10N2O4/c12-6-5-10-9(13)7-3-1-2-4-8(7)11(14)15/h1-4,12H,5-6H2,(H,10,13)

InChI Key

DDHRZXUHAFEJIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCO)[N+](=O)[O-]

Origin of Product

United States

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